2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid
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Overview
Description
2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid is a fluorinated aromatic compound It is characterized by the presence of two fluorine atoms on the phenyl ring and one fluorine atom on the isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
For industrial production, the synthesis process is optimized for scalability and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of organolithium reagents and oxalic acid esters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenylacetic acid: Similar in structure but lacks the isonicotinic acid moiety.
2,3-Difluoromandelic acid: Contains a hydroxyl group instead of the isonicotinic acid moiety.
Uniqueness
2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid is unique due to the presence of both the difluorophenyl and fluoroisonicotinic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H6F3NO2 |
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Molecular Weight |
253.18 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)-3-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H6F3NO2/c13-8-3-1-2-6(9(8)14)11-10(15)7(12(17)18)4-5-16-11/h1-5H,(H,17,18) |
InChI Key |
RBHGITJYPHRFON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=CC(=C2F)C(=O)O |
Origin of Product |
United States |
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